(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride
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Overview
Description
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-Fluoroethoxy)benzaldehyde and (1R)-1-phenylethanamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate product.
Reduction: The intermediate product is then subjected to reduction conditions to yield the desired (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can further modify the fluoroethoxy group or the phenyl ring.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted phenyl ethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the effects of fluoroethoxy groups on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure may allow it to interact with specific receptors or enzymes, leading to potential drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluoroethoxy group can enhance binding affinity to certain receptors or enzymes, modulating their activity. The ethanamine moiety may interact with neurotransmitter systems, potentially influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(2-Methoxyethoxy)phenyl]ethanamine;hydrochloride
- (1R)-1-[4-(2-Chloroethoxy)phenyl]ethanamine;hydrochloride
- (1R)-1-[4-(2-Bromoethoxy)phenyl]ethanamine;hydrochloride
Uniqueness
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo analogs, the fluoroethoxy group offers enhanced stability and potential for specific interactions with molecular targets.
Properties
IUPAC Name |
(1R)-1-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPWBKUBLEWHF-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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